An In-depth Technical Guide to the Synthesis and Chemical Structure of Tubulin Inhibitor 43
An In-depth Technical Guide to the Synthesis and Chemical Structure of Tubulin Inhibitor 43
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Tubulin inhibitor 43, a potent quinoline-indole derivative with significant anticancer properties. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.
Chemical Structure and Properties
Tubulin inhibitor 43, also referred to as compound 34b in the primary literature, is a novel synthetic molecule belonging to the quinoline-indole class of compounds. It has been identified as a potent inhibitor of tubulin polymerization, a key mechanism in disrupting cell division, particularly in rapidly proliferating cancer cells.
Chemical Name: 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline
Molecular Formula: C24H18N2O
Molecular Weight: 350.42 g/mol
Chemical Structure:
Caption: Chemical structure of Tubulin Inhibitor 43.
Synthesis Protocol
The synthesis of Tubulin inhibitor 43 (34b) is achieved through a multi-step process, primarily based on the Friedländer annulation to construct the quinoline core. The following is a general outline of the synthetic route.
Caption: Synthetic workflow for Tubulin Inhibitor 43.
Detailed Experimental Protocol:
The synthesis of 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline (34b) involves the following key steps:
Step 1: Synthesis of the Quinoline Core via Friedländer Annulation
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A mixture of 1-(1H-indol-5-yl)ethan-1-one and 2-amino-5-methoxybenzophenone are taken in a suitable solvent, such as ethanol.
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A catalytic amount of a base, for example, potassium hydroxide, is added to the reaction mixture.
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The mixture is heated under reflux for a specified period, typically several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The crude product is then washed with a suitable solvent (e.g., cold ethanol) and dried to yield the quinoline-indole scaffold.
Step 2: Purification
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The crude product is purified using column chromatography on silica gel.
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A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to isolate the pure compound.
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The fractions containing the desired product are combined and the solvent is evaporated under reduced pressure to yield pure 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline (34b).
Note: The precise reaction conditions, including stoichiometry, reaction times, and purification details, can be found in the primary literature by Li et al. (2019) in the European Journal of Medicinal Chemistry.
Biological Activity and Quantitative Data
Tubulin inhibitor 43 exhibits potent antiproliferative activity against a panel of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.
| Cell Line | Cancer Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | < 10 |
| KB | Oral Epidermoid Carcinoma | < 10 |
| HCT-8 | Ileocecal Adenocarcinoma | < 10 |
| MDA-MB-231 | Breast Adenocarcinoma | < 10 |
| H22 | Mouse Hepatocellular Carcinoma | < 10 |
Table 1: In vitro antiproliferative activity of Tubulin inhibitor 43 against various cancer cell lines.
| Assay | Parameter | Value (µM) |
| Tubulin Polymerization | IC50 | 2.09 |
Table 2: Inhibitory activity of Tubulin inhibitor 43 on tubulin polymerization.
Experimental Protocols for Biological Assays
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Materials:
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Tubulin protein (e.g., from bovine brain)
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Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
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GTP (Guanosine-5'-triphosphate)
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Test compound (Tubulin inhibitor 43) dissolved in DMSO
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
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Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.
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Add GTP to the reaction mixture to a final concentration of 1 mM.
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Add various concentrations of Tubulin inhibitor 43 or a vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
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Add the tubulin/GTP mixture to each well.
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Immediately place the plate in a microplate reader pre-warmed to 37°C.
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Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
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Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.
Materials:
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Cancer cell lines
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Complete cell culture medium
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96-well plates
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Test compound (Tubulin inhibitor 43)
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Trichloroacetic acid (TCA)
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Sulforhodamine B (SRB) solution
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Tris base solution
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Treat the cells with various concentrations of Tubulin inhibitor 43 for a specified period (e.g., 72 hours).
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After treatment, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
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Wash the plates five times with slow-running tap water and allow them to air dry.
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Stain the fixed cells with SRB solution for 30 minutes at room temperature.
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Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
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Solubilize the bound SRB dye with Tris base solution.
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Measure the absorbance at a wavelength of 510 nm using a microplate reader.
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Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a tubulin inhibitor.
Materials:
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Cancer cell lines
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Complete cell culture medium
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Test compound (Tubulin inhibitor 43)
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Phosphate-buffered saline (PBS)
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Ethanol (70%, ice-cold)
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Propidium iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Seed cells and treat them with Tubulin inhibitor 43 for a specified time (e.g., 24 hours).
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Harvest the cells by trypsinization and wash them with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
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Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
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Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
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The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Tubulin inhibitor 43 is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream cellular events.
Caption: Mechanism of action of Tubulin Inhibitor 43.
Key Events:
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Inhibition of Tubulin Polymerization: The binding of the inhibitor to tubulin prevents the formation of microtubules.
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Disruption of Microtubule Dynamics: The dynamic instability of microtubules, which is crucial for their function, is severely impaired.
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Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
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G2/M Phase Arrest: The cell cycle is halted at the G2/M checkpoint due to the defective mitotic spindle.
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Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
This comprehensive guide provides essential technical information on Tubulin inhibitor 43 for researchers and professionals in the field of drug discovery and development. For more specific details, consulting the primary research literature is recommended.
